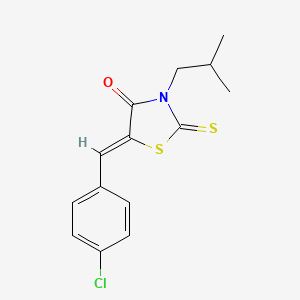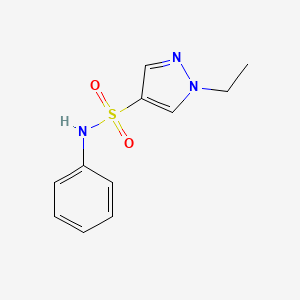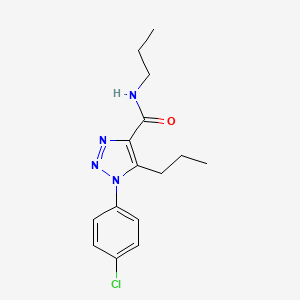
5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one
Vue d'ensemble
Description
5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one, also known as CB-1, is a synthetic compound with a thiazolidinone core structure. It has been extensively studied for its potential applications in various scientific research fields.
Mécanisme D'action
5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one exerts its biological activities through multiple mechanisms of action. It has been reported to act as a potent inhibitor of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the inflammatory response. 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one also inhibits the activity of acetylcholinesterase (AChE), which is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the level of acetylcholine in the brain, which has been shown to improve cognitive function.
Biochemical and Physiological Effects:
5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. It has been reported to reduce oxidative stress, which is a major contributor to the development of various diseases. 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth and proliferation of cancer cells, which makes it a potential candidate for cancer therapy. Additionally, 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been shown to improve cognitive function and memory retention.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound, which means that its purity and quality can be easily controlled. It is also stable and can be stored for long periods of time. However, 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has some limitations. Its solubility in water is low, which makes it difficult to use in aqueous solutions. It also has a high melting point, which makes it difficult to dissolve in some organic solvents.
Orientations Futures
There are several future directions for the research of 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one. One potential application is in the development of novel drugs for the treatment of various diseases, such as Alzheimer's disease and cancer. Another potential direction is the development of new synthetic methods for the production of 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one and its analogs. Additionally, the mechanism of action of 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one needs to be further elucidated to fully understand its biological activities. Finally, the potential side effects of 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one need to be fully explored to ensure its safety for human use.
Conclusion:
In conclusion, 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound with a thiazolidinone core structure that has been extensively studied for its potential applications in various scientific research fields. Its potent antioxidant, anti-inflammatory, and anticancer activities make it a potential candidate for the development of novel drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has been widely used in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been reported to exhibit potent antioxidant, anti-inflammatory, and anticancer activities. 5-(4-chlorobenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the activity of key enzymes involved in the progression of various diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
(5Z)-5-[(4-chlorophenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS2/c1-9(2)8-16-13(17)12(19-14(16)18)7-10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQRIQSXNTVGCK-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=CC=C(C=C2)Cl)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-methyl-N-[5-(methylthio)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B4702776.png)
![2-(2,5-dimethylphenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4702794.png)
![4-bromo-N-(7-tert-butyl-2-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4702797.png)
![methyl 2-{[4-({[(4-chlorophenyl)thio]acetyl}amino)benzoyl]amino}benzoate](/img/structure/B4702803.png)
![2-[(2-chlorobenzyl)thio]-5-[(2-pyrimidinylthio)methyl][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4702812.png)


![2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4702836.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4702839.png)
![2-{4-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B4702851.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4702853.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4702855.png)
![2-{[4-(3-methoxyphenoxy)butyl]thio}pyrimidine](/img/structure/B4702869.png)
![4-{[3-(isopropoxycarbonyl)-6-phenyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxobutanoic acid](/img/structure/B4702874.png)